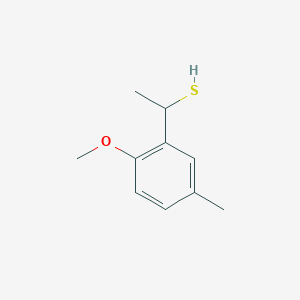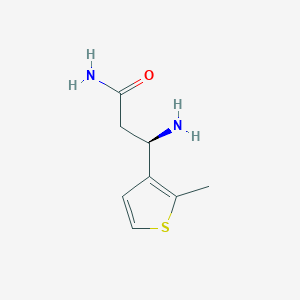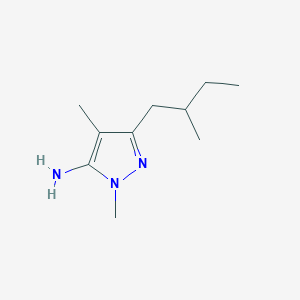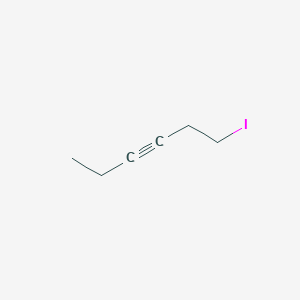
1-Iodohex-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodohex-3-yne is an organic compound with the molecular formula C₆H₉I It is an alkyne with an iodine atom attached to the first carbon of a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodohex-3-yne can be synthesized through several methods. One common approach involves the iodination of hex-3-yne. This can be achieved by reacting hex-3-yne with iodine in the presence of a catalyst such as copper(I) iodide. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne iodination can be applied. Industrial synthesis would likely involve large-scale iodination reactions with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodohex-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in reactions with sodium azide to form azidohex-3-yne.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkenes or haloalkenes, respectively.
Cyclization Reactions: It can undergo cyclization reactions, particularly in the presence of transition metal catalysts, to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Halogens and Hydrogen Halides: Bromine, hydrogen chloride.
Catalysts: Copper(I) iodide, palladium catalysts.
Major Products:
Azidohex-3-yne: Formed from substitution with sodium azide.
Dihaloalkenes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Cyclic Compounds: Formed from cyclization reactions.
Aplicaciones Científicas De Investigación
1-Iodohex-3-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Medicinal Chemistry:
Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Iodohex-3-yne in chemical reactions typically involves the activation of the triple bond and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition and cyclization reactions. Transition metal catalysts often facilitate these processes by coordinating with the alkyne and promoting the desired transformations.
Comparación Con Compuestos Similares
1-Bromohex-3-yne: Similar structure but with a bromine atom instead of iodine.
1-Chlorohex-3-yne: Similar structure but with a chlorine atom instead of iodine.
Hex-3-yne: The parent alkyne without any halogen substitution.
Uniqueness: 1-Iodohex-3-yne is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in certain substitution and addition reactions, providing distinct reactivity patterns and enabling the synthesis of unique derivatives.
Propiedades
Fórmula molecular |
C6H9I |
|---|---|
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
1-iodohex-3-yne |
InChI |
InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2,5-6H2,1H3 |
Clave InChI |
BKZDYWLQNSCDLY-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





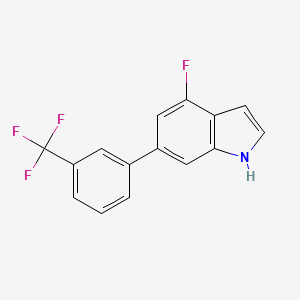

![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
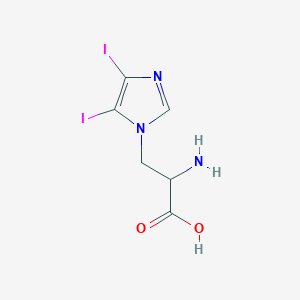
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
